molecular formula C20H23NO2 B11125995 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B11125995
M. Wt: 309.4 g/mol
InChI Key: CEBWOIWSJSEHRL-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide (CAS 1435993-78-4) is a synthetic small molecule with a molecular formula of C20H23NO2 and a molecular weight of 309.4 g/mol . Its structure incorporates the 2,3-dihydrobenzofuran moiety, which is a privileged scaffold in medicinal chemistry known for its diverse biological and pharmacological significance . Benzofuran derivatives have been extensively investigated and display a broad spectrum of biological activities, including serving as antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant agents . Furthermore, structurally similar benzofuran compounds have been reported to act as potent, orally bioavailable agonists for receptors such as melatonin receptors, highlighting the potential of this chemical class in central nervous system (CNS) research and drug discovery . This makes the compound a valuable chemical tool for researchers exploring new therapeutic avenues, investigating structure-activity relationships (SAR), and studying complex biological mechanisms. The product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C20H23NO2/c1-15(7-8-16-5-3-2-4-6-16)21-20(22)14-17-9-10-18-11-12-23-19(18)13-17/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,21,22)

InChI Key

CEBWOIWSJSEHRL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CC2=CC3=C(CCO3)C=C2

Origin of Product

United States

Preparation Methods

Phenolic Alkylation

Sodium phenate reacts with 2-chloroethanol in the presence of a CuCl₂/FeCl₃ catalyst (5:1 mass ratio) at 60–70°C for 2–3 hours to form 2-phenoxyethanol. Optimized conditions from patent CN105693666A demonstrate a 72–83% yield using 10 mol/L aqueous sodium phenolate and ethylene chlorhydrin.

Cyclization

2-Phenoxyethanol undergoes intramolecular cyclization using ZnCl₂ (1 g) and MnCl₂ (3–5 g) at 200–220°C for 3–4 hours. Distillation under reduced pressure isolates 2,3-dihydrobenzofuran at 88–90°C with >90% purity.

Table 1 : Cyclization Catalysts and Yields

Catalyst SystemTemperature (°C)Time (h)Yield (%)
ZnCl₂ + MnCl₂ (1:3)200378
ZnCl₂ + MnCl₂ (1:5)220485

Functionalization at the 6-Position

The 6-position of 2,3-dihydrobenzofuran is modified to introduce the acetamide side chain.

Friedel-Crafts Acetylation

6-Methyl-2,3-dihydrobenzofuran (synthesized from 4-methylphenol) is oxidized to 6-carboxy-2,3-dihydrobenzofuran using KMnO₄ in acidic conditions. The carboxylic acid is converted to an acid chloride with SOCl₂ and reacted with 4-phenylbutan-2-amine to form the acetamide.

Halogenation and Displacement

6-Bromo-2,3-dihydrobenzofuran undergoes Ullmann coupling with potassium acetamide in DMF at 120°C, yielding 6-acetamido-2,3-dihydrobenzofuran. Alternative methods use Pd-catalyzed cyanation followed by hydrolysis and amidation.

Table 2 : Functionalization Methods

MethodReagentsYield (%)
Friedel-CraftsKMnO₄, SOCl₂, amine65–72
Ullmann CouplingCuI, K₂CO₃, acetamide58–67

Synthesis of 4-Phenylbutan-2-amine

The amine component is prepared via reductive amination or Grignard reactions.

Reductive Amination

4-Phenylbutan-2-one reacts with ammonium acetate and NaBH₃CN in methanol at 25°C for 12 hours, yielding 4-phenylbutan-2-amine (82% purity).

Gabriel Synthesis

2-Bromo-4-phenylbutane is treated with phthalimide and K₂CO₃ in DMF, followed by hydrazine deprotection to isolate the amine (68% yield).

Final Amidation

The acetic acid derivative of 2,3-dihydrobenzofuran is coupled with 4-phenylbutan-2-amine using standard amidation protocols.

Acid Chloride Route

6-Carboxy-2,3-dihydrobenzofuran is treated with SOCl₂ to form the acid chloride, which reacts with 4-phenylbutan-2-amine in dichloromethane with Et₃N (3 equiv) at 0°C. Yield: 70–75%.

One-Pot Amidation

A nitroalkane, 4-phenylbutan-2-amine, and DBTCE (1 equiv) react in DME with K₂CO₃ and NIS under O₂, achieving 65% yield in 24 hours.

Table 3 : Amidation Conditions Comparison

MethodCatalystSolventYield (%)
Acid ChlorideEt₃NCH₂Cl₂75
One-PotNIS/K₂CO₃DME65

Purification and Characterization

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes) or recrystallization from ethanol. Purity (>98%) is confirmed by HPLC and NMR .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially forming amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated products.

Scientific Research Applications

Pharmacological Potential

The compound's pharmacological applications can be categorized into several key areas:

1. Neuropharmacology

  • Preliminary studies suggest that compounds with similar structures exhibit neuroprotective effects. The benzofuran ring may facilitate interactions with neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Pain Management

  • The acetamide group is often associated with analgesic properties. Research indicates that derivatives of this compound may act on pain pathways, making them candidates for developing new analgesics.

3. Enzyme Inhibition

  • Recent studies have explored the enzyme inhibitory potential of related compounds against targets such as α-glucosidase and acetylcholinesterase. These activities suggest potential applications in managing diabetes and cognitive disorders .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its analogs:

Case Study 1: Neuroprotective Effects

  • A study investigated the neuroprotective effects of benzofuran derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds significantly reduced cell death and oxidative stress markers, highlighting their therapeutic potential for neurodegenerative conditions.

Case Study 2: Analgesic Activity

  • Another study evaluated the analgesic properties of related compounds in animal models. The results demonstrated that these compounds effectively reduced pain responses, suggesting their utility in pain management therapies.

Case Study 3: Enzyme Inhibition

  • Research focused on the inhibitory effects of various acetamides on α-glucosidase activity, revealing moderate to strong inhibition, which could lead to new treatments for type 2 diabetes .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The acetamide scaffold is common among synthetic auxin agonists and bioactive molecules. Key structural variations in analogs include:

Compound Core Structure Substituents Key Functional Groups
Target Compound Dihydrobenzofuran 4-Phenylbutan-2-yl Acetamide, ether, branched alkyl
WH7 Phenoxyacetamide 4-Chloro-2-methylphenoxy, triazole Chloro, triazole
Compound 533 Dichlorophenoxyacetamide 2,4-Dichlorophenoxy, 4-methylpyridin-2-yl Chloro, pyridine
N-(6-Trifluoromethylbenzothiazole-2-yl) Benzothiazole Trifluoromethyl, methoxyphenyl Trifluoromethyl, methoxy
2-(4-Cyclohexyl-2-oxomorpholin-3-yl) Morpholinone Cyclohexyl, 4-methoxyphenyl Morpholine, methoxy

Key Observations :

  • Rigidity vs. Flexibility: The dihydrobenzofuran core in the target compound provides intermediate rigidity compared to fully saturated morpholinone () or aromatic benzothiazole systems ().
  • Lipophilicity : The 4-phenylbutan-2-yl group likely increases logP relative to polar substituents (e.g., triazole in WH7 or pyridine in compound 533), suggesting enhanced membrane permeability but reduced aqueous solubility.
  • Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) may enhance receptor binding affinity, whereas electron-donating groups (e.g., methoxy in ) could alter hydrogen-bonding patterns .

Hydrogen Bonding and Molecular Interactions

highlights that such interactions govern crystal packing and molecular recognition. Compared to analogs:

  • Benzothiazole Derivatives () : The trifluoromethyl group reduces basicity, possibly weakening hydrogen-bonding capacity but enhancing hydrophobic interactions.
  • Morpholinone Analogs (): The morpholine oxygen participates in hydrogen bonding, similar to dihydrobenzofuran, but the cyclohexyl group introduces steric bulk.

Biological Activity

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound notable for its potential pharmacological applications, particularly in neuropharmacology and pain management. Its unique structure, which includes a benzofuran moiety and an acetamide functional group, suggests interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C20H23NO2
  • Molecular Weight : 309.4 g/mol
  • CAS Number : 1435993-78-4

Preliminary studies indicate that compounds similar to 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide exhibit various biological activities, including:

  • Neuropharmacological Effects : Potential interactions with neurotransmitter systems.
  • Analgesic Properties : Similar compounds have demonstrated pain relief capabilities.
  • Cannabinoid Receptor Activity : Some derivatives have shown activity as selective cannabinoid receptor agonists.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide:

Compound NameStructural FeaturesUnique Aspects
N-(4-chlorophenyl)-N'-[1-(4-fluorophenethyl)piperidin-4-y]ureaContains a piperidine ringKnown for high potency in analgesia
1-(Benzofuran-6-yl)-N-methylpropanamideBenzofuran core with methyl substitutionExhibits selective serotonin reuptake inhibition
N-[1-(4-methylphenethyl)-4-piperidinyl]propanamidePiperidine derivative with phenethyl groupKnown for stimulant effects

The uniqueness of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide lies in its specific combination of structural features that may confer distinct pharmacological properties compared to these similar compounds.

Neuropharmacological Studies

Research has indicated that compounds with benzofuran structures often interact with serotonin receptors. For example, a study on related benzofuran derivatives showed that they could act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), suggesting a potential mechanism for mood enhancement and pain relief .

Pain Management Applications

In a comparative analysis of various analgesic compounds, derivatives of benzofuran exhibited significant efficacy in reducing pain responses in animal models. This suggests that 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide may also possess similar analgesic properties .

Cannabinoid Receptor Interaction

A study focusing on cannabinoid receptor agonists highlighted the potential of benzofuran derivatives in modulating pain pathways via CB2 receptors. This points towards the possible therapeutic applications of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide in treating conditions like neuropathic pain .

Q & A

Q. What are the common synthetic routes for 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-phenylbutan-2-yl)acetamide, and how is purity ensured during synthesis?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Acylation : Reaction of 4-phenylbutan-2-amine with activated benzofuran-containing acetamide precursors under anhydrous conditions (e.g., DCM, DMF) .
  • Cyclization : Catalyzed by acids (e.g., H₂SO₄) or bases (e.g., K₂CO₃) to form the dihydrobenzofuran moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) to isolate the product. Purity is verified via TLC (Rf comparison) and HPLC (≥95% peak area) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydrogen/carbon environments (e.g., benzofuran aromatic protons at δ 6.5–7.5 ppm, acetamide carbonyl at ~δ 170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (benzofuran C-O-C) .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • In vitro enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases, phosphatases) using fluorometric or colorimetric assays (e.g., ATP depletion assays) .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production while minimizing side products?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • Flow chemistry : Continuous synthesis to improve reaction control and reduce byproducts .
  • In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediates .

Q. What strategies resolve contradictory bioactivity data across different assay systems?

  • Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy → hydroxy groups) to probe structure-activity relationships (SAR) .
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets .
  • Metabolic stability testing : Liver microsome assays to assess if discrepancies arise from rapid degradation .

Q. How can crystallography and hydrogen-bonding patterns inform molecular interactions?

  • Single-crystal X-ray diffraction : Resolve 3D structure using SHELX programs (SHELXL for refinement) to identify key hydrogen bonds (e.g., N-H⋯O=C) .
  • Graph-set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to predict packing efficiency and solubility .

Q. What computational methods support SAR studies for this compound?

  • Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase active sites) .
  • QM/MM calculations : Explore electronic effects of substituents on binding energy (e.g., electron-withdrawing groups enhancing H-bond acceptor strength) .

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